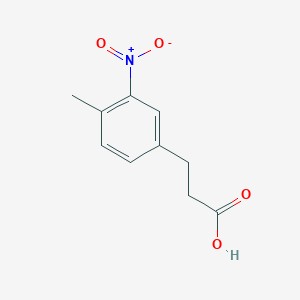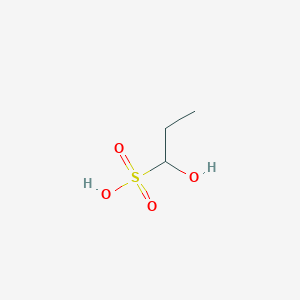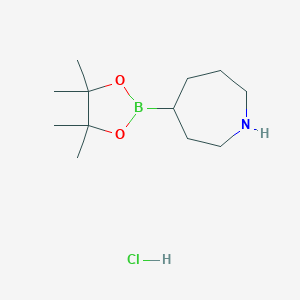
(2S,3S)-3-methoxybutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-methoxybutan-2-amine is a chiral amine with two stereocenters, making it an important compound in the field of asymmetric synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the reduction of 3-methoxy-2-butanone using a chiral catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Whole-cell biocatalysis, where engineered microorganisms express the necessary enzymes, is a common method. This approach allows for the production of the compound in large quantities with high stereoisomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methoxybutan-2-one, while reduction can produce 3-methoxybutan-2-ol .
Applications De Recherche Scientifique
(2S,3S)-3-methoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for biocatalytic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of (2S,3S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methoxybutan-2-amine: This is a diastereomer of (2S,3S)-3-methoxybutan-2-amine with different stereochemistry at one of the chiral centers.
(2R,3S)-3-methoxybutan-2-amine: Another diastereomer with different stereochemistry at both chiral centers.
(2R,3R)-3-methoxybutan-2-amine: The enantiomer of this compound, having opposite configuration at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2S,3S)-3-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1 |
Clé InChI |
ZAZPNEAXPOUSEQ-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H]([C@H](C)OC)N |
SMILES canonique |
CC(C(C)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)










